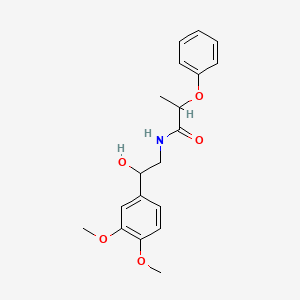

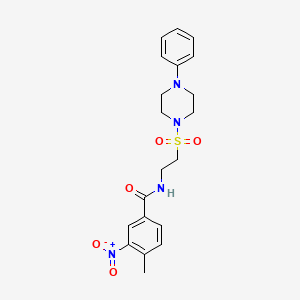

2-((3-苯基-1,2,4-噻二唑-5-基)硫代)-N-(噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

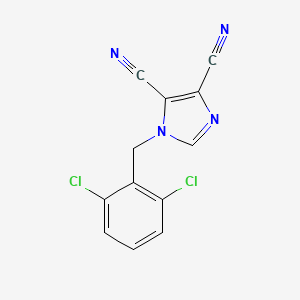

The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

科学研究应用

1. 谷氨酰胺酶抑制

2-((3-苯基-1,2,4-噻二唑-5-基)硫代)-N-(噻唑-2-基)乙酰胺及其类似物(如 BPTES)已被探索其作为肾型谷氨酰胺酶 (GLS) 的有效且选择性变构抑制剂的作用。这种抑制在治疗应用中很重要,特别是在限制人淋巴瘤 B 细胞在体外和在小鼠异种移植模型中生长方面 (Shukla 等,2012).

2. 抗菌和抗病毒活性

该化合物的衍生物已显示出对烟草花叶病毒 (TMV) 的良好抗病毒活性和对各种病原体的抗菌活性。与传统剂相比,特定衍生物在抑制水稻黄单胞菌和青枯菌的生长方面表现出优异的功效 (Tang 等,2019).

3. 抗菌剂

该化合物的衍生物,特别是涉及 1,3,4-恶二唑和 1H-苯并[d]咪唑-2-硫醇,已被合成并发现具有显着的抗菌活性。这表明了开发新型抗菌剂的潜力 (Ramalingam 等,2019).

4. 抗癌筛选

2-((3-苯基-1,2,4-噻二唑-5-基)硫代)-N-(噻唑-2-基)乙酰胺的咪唑噻二唑类似物已被合成并显示出对各种癌细胞系(尤其是乳腺癌)具有细胞毒活性。还探索了这些化合物的结构和光谱特征 (Abu-Melha,2021).

5. 局部麻醉活性

合成该化合物的衍生物并使用大鼠坐骨神经模型评估其局部麻醉活性。这表明在局部麻醉剂的开发中具有潜在应用 (Badiger 等,2012).

6. 溶血活性和抗菌评价

已评估某些衍生物的抗菌和溶血活性,对各种微生物物种显示出有希望的结果,表明其在抗菌应用中的潜力 (Gul 等,2017).

7. 抗肿瘤评价

已合成一些衍生物并评估其对各种癌细胞系的潜在抗癌活性,显示出显着的结果并提供了对新治疗方法的见解 (Ekrek 等,2022).

未来方向

属性

IUPAC Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS3/c18-10(15-12-14-6-7-19-12)8-20-13-16-11(17-21-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVAVQMAYPXWSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

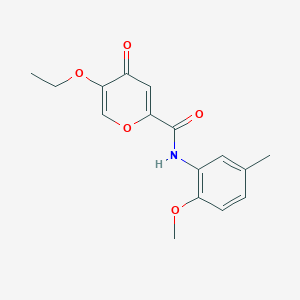

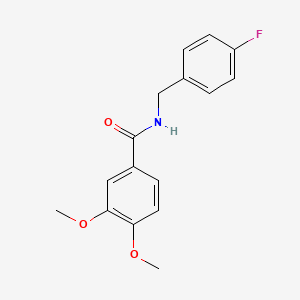

![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)

![Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2532017.png)